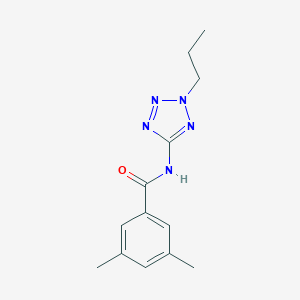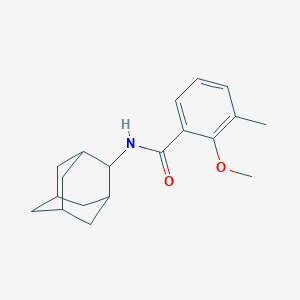
N-(2-adamantyl)-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-2-methoxy-3-methylbenzamide, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme responsible for the degradation of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in regulating various physiological processes, including pain, appetite, and mood.
Mecanismo De Acción
ADMET inhibits N-(2-adamantyl)-2-methoxy-3-methylbenzamide by binding to the active site of the enzyme, preventing it from degrading endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects. The mechanism of action of ADMET has been extensively studied, and it has been shown to be a potent and selective inhibitor of N-(2-adamantyl)-2-methoxy-3-methylbenzamide.
Biochemical and Physiological Effects:
ADMET has been shown to have various biochemical and physiological effects. By inhibiting N-(2-adamantyl)-2-methoxy-3-methylbenzamide, ADMET increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, and anxiolytic effects. ADMET has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, ADMET has been studied for its potential use in the treatment of obesity, diabetes, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADMET has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-adamantyl)-2-methoxy-3-methylbenzamide, making it a useful tool for studying the endocannabinoid system. ADMET is also stable and easy to synthesize, making it a cost-effective and reliable compound for lab experiments. However, ADMET has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration should be given when using ADMET in lab experiments to ensure its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of ADMET. One potential direction is the development of ADMET derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the therapeutic potential of ADMET in various disease models, including pain, inflammation, and neurodegenerative disorders. Additionally, the use of ADMET in combination with other drugs or therapies should be explored to determine its synergistic effects. Finally, the development of ADMET-based diagnostic tools for the detection of N-(2-adamantyl)-2-methoxy-3-methylbenzamide activity in vivo could have significant clinical applications.
Métodos De Síntesis
The synthesis of ADMET involves the reaction of 2-methoxy-3-methylbenzoic acid with 2-adamantanamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields ADMET as a white solid with a purity of over 98%. The synthesis method has been optimized to improve the yield and purity of ADMET, making it a cost-effective and reliable method for producing the compound.
Aplicaciones Científicas De Investigación
ADMET has been extensively studied for its potential therapeutic applications. As a N-(2-adamantyl)-2-methoxy-3-methylbenzamide inhibitor, ADMET increases the levels of endocannabinoids, which can alleviate pain, reduce inflammation, and improve mood. ADMET has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, ADMET has been studied for its potential use in the treatment of obesity, diabetes, and cancer.
Propiedades
Fórmula molecular |
C19H25NO2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-(2-adamantyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C19H25NO2/c1-11-4-3-5-16(18(11)22-2)19(21)20-17-14-7-12-6-13(9-14)10-15(17)8-12/h3-5,12-15,17H,6-10H2,1-2H3,(H,20,21) |
Clave InChI |
CFHXMPKRUXCIHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2C3CC4CC(C3)CC2C4 |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
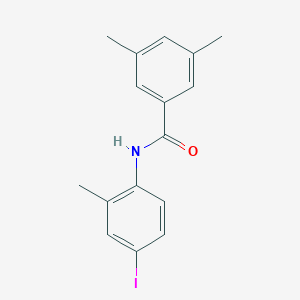
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)
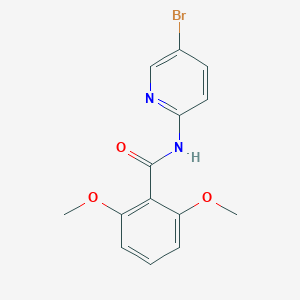
![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)
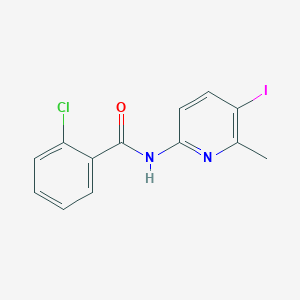
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
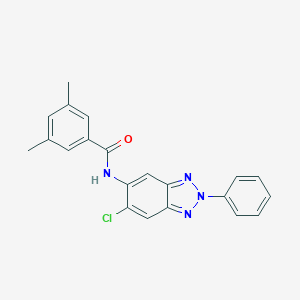
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)
